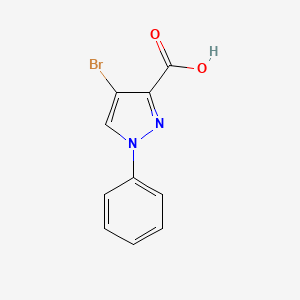

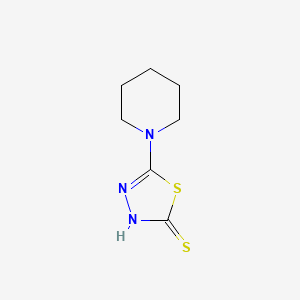

![molecular formula C15H18O B2884870 1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one CAS No. 300732-60-9](/img/structure/B2884870.png)

1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

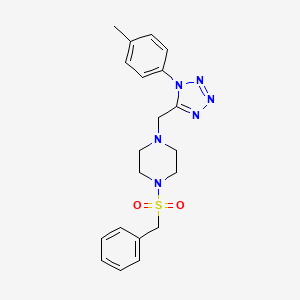

The compound “1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one” is a type of spiro compound . Spiro compounds are organic compounds with a unique structure consisting of two or more rings that share a single atom .

Synthesis Analysis

The synthesis of spiro compounds often involves complex chemical reactions . In one study, a novel dispiro-based hole-transporting material (HTM) was designed by replacing the central carbon atom of Spiro-OMeTAD with cyclohexane . The HTM was obtained by a two-step facile synthesis with a high yield from commercially available materials .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to their spirocyclic nature . The spatial configuration of the HTM in one study was changed from vertical orthogonality of the two fluorene units to a parallel arrangement, which was beneficial for the formation of a homogeneous and compact HTM film .科学的研究の応用

Electrophilic Cyclization :

- A study by Chen et al. (2013) explored the iodine monochloride-induced intramolecular cyclization of related alkynones, demonstrating a method for creating spiroconjugated compounds like 4'H-spiro(cyclohexa[2,5]diene-1,1'-naphthalene)-4,4'-diones (Chen et al., 2013).

Biosynthetic Hypotheses Involving Diversified Diels-Alder Reaction Cascades :

- Research by Liu et al. (2013) on Pestalotiopsis fici isolated metabolites led to the identification of new compounds with spiro[benzo[d][1,3]dioxine-2,1'-naphthalene] skeletons, highlighting the potential of these structures in understanding complex biosynthetic pathways (Liu et al., 2013).

Synthesis of Functionalized Spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile Derivatives :

- A study by Rajeswari et al. (2016) developed a synthesis method for spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, indicating potential applications in material science or pharmacology (Rajeswari et al., 2016).

Crystallography and Conformational Studies :

- Research by Tamura et al. (1995) focused on the crystal structures of isomers of a related compound, providing insights into the conformational properties of spiro compounds, which is critical for understanding their chemical behavior (Tamura et al., 1995).

Antitumor and Antimonoamineoxidase Activity :

- A study by Маркосян et al. (2020) investigated the synthesis and biological activity of 3-substituted 1H-spiro[benzo[h]quinazolin-5,1’-cycloheptane]-2,4(3H,6H)-diones, revealing their antitumor and antimonoamineoxidase activity (Маркосян et al., 2020).

Olfactory Properties :

- Kraft et al. (2006) synthesized spirocyclic analogues of Georgywood® and investigated their olfactory properties, which could have implications for the fragrance industry (Kraft et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

spiro[2,4-dihydronaphthalene-3,1'-cyclohexane]-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c16-14-11-15(8-4-1-5-9-15)10-12-6-2-3-7-13(12)14/h2-3,6-7H,1,4-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDWIFDPVTXXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC3=CC=CC=C3C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

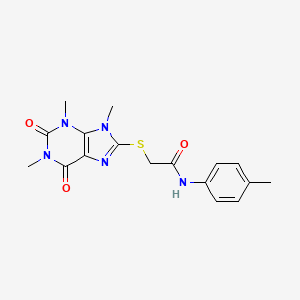

![Ethyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2884790.png)

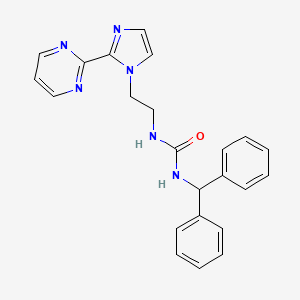

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)

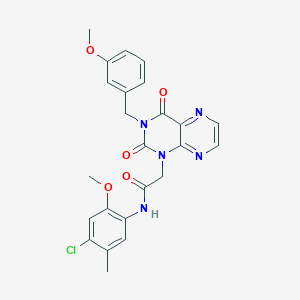

![4-Methyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2884806.png)

![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2884808.png)

![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)